molecular formula C17H18ClFN4O3 B10994189 methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate

methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate

Cat. No.: B10994189
M. Wt: 380.8 g/mol
InChI Key: PXOXNAKQWQLKQG-HJULIUOESA-N
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Description

METHYL (2S)-2-({[4-(3-CHLORO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorinated and fluorinated phenyl group, an imidazo[4,5-c]pyridine core, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-2-({[4-(3-CHLORO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)PROPANOATE typically involves multiple steps, including the formation of the imidazo[4,5-c]pyridine core, the introduction of the chlorinated and fluorinated phenyl group, and the esterification to form the methyl ester. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S)-2-({[4-(3-CHLORO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorinated and fluorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated products.

Scientific Research Applications

METHYL (2S)-2-({[4-(3-CHLORO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL (2S)-2-({[4-(3-CHLORO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-c]pyridine derivatives and phenyl-substituted compounds. Examples include:

  • IMIDAZO[4,5-C]PYRIDINE-5-YL]CARBONYL}AMINO)PROPANOATE
  • CHLORO-FLUORO PHENYL DERIVATIVES

Uniqueness

METHYL (2S)-2-({[4-(3-CHLORO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)PROPANOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18ClFN4O3

Molecular Weight

380.8 g/mol

IUPAC Name

methyl (2S)-2-[[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]propanoate

InChI

InChI=1S/C17H18ClFN4O3/c1-9(16(24)26-2)22-17(25)23-6-5-13-14(21-8-20-13)15(23)10-3-4-12(19)11(18)7-10/h3-4,7-9,15H,5-6H2,1-2H3,(H,20,21)(H,22,25)/t9-,15?/m0/s1

InChI Key

PXOXNAKQWQLKQG-HJULIUOESA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2

Canonical SMILES

CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2

Origin of Product

United States

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